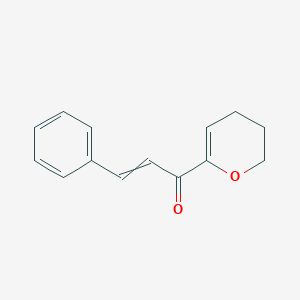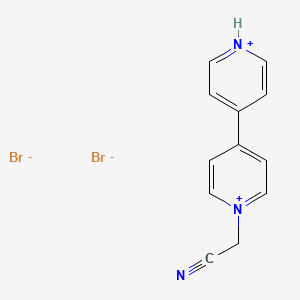
1-(Cyanomethyl)-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide is a bipyridinium salt with a cyanomethyl group attached to the nitrogen atom of the bipyridine ring
准备方法
The synthesis of 1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide typically involves the alkylation of 4,4’-bipyridine with a cyanomethyl halide, followed by quaternization with a bromide source. The reaction conditions often include:
Starting Materials: 4,4’-bipyridine and cyanomethyl halide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Industrial Production: On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium species.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the cyanomethyl group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are often carried out under controlled temperature and pH conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield bipyridinium dioxides, while substitution reactions can produce various substituted bipyridinium compounds.
科学研究应用
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex bipyridinium derivatives and as a redox-active material in electrochemical studies.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, such as conductive polymers and electrochromic devices.
作用机制
The mechanism of action of 1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets through redox reactions. The bipyridinium core can undergo reversible redox processes, making it a useful electron transfer agent. The cyanomethyl group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to specific molecular targets.
相似化合物的比较
1-(Cyanomethyl)-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium salts and cyanomethyl derivatives:
Similar Compounds: Examples include 1-(Cyanomethyl)pyridinium chloride and 1-(Cyanomethyl)isoquinolinium bromide.
Uniqueness: The presence of the cyanomethyl group and the bipyridinium core gives it unique redox properties and reactivity compared to other similar compounds
属性
CAS 编号 |
651007-14-6 |
|---|---|
分子式 |
C12H11Br2N3 |
分子量 |
357.04 g/mol |
IUPAC 名称 |
2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)acetonitrile;dibromide |
InChI |
InChI=1S/C12H10N3.2BrH/c13-5-10-15-8-3-12(4-9-15)11-1-6-14-7-2-11;;/h1-4,6-9H,10H2;2*1H/q+1;;/p-1 |
InChI 键 |
HUXRPOMOXWXDHI-UHFFFAOYSA-M |
规范 SMILES |
C1=C[NH+]=CC=C1C2=CC=[N+](C=C2)CC#N.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



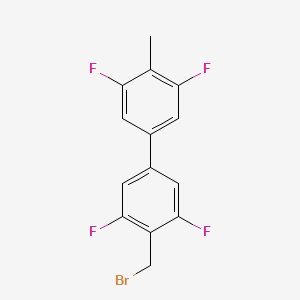
![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
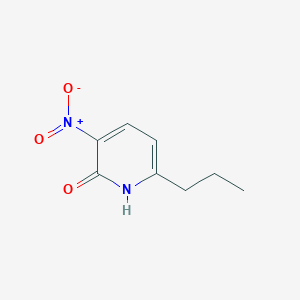
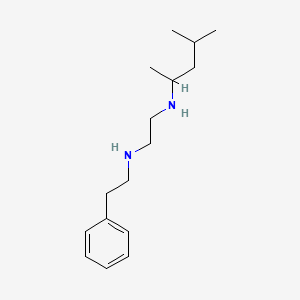
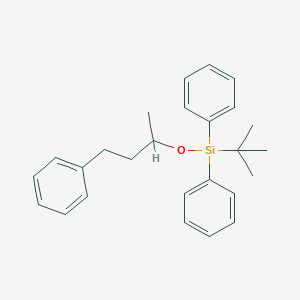

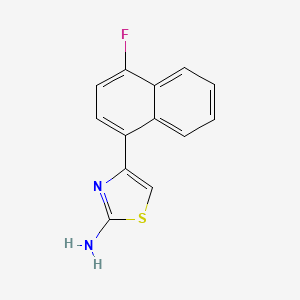
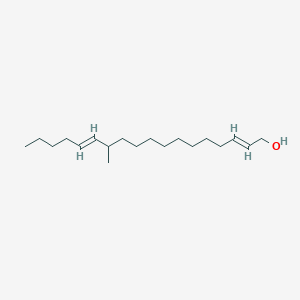
![Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-](/img/structure/B12589346.png)
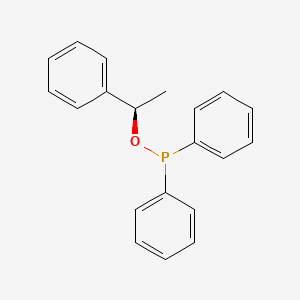
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)
